molecular formula C24H21N3O4 B2714070 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898420-35-4

2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2714070
CAS No.: 898420-35-4
M. Wt: 415.449
InChI Key: QBGWJXKAPSYMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety with methoxy substituents.

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using suitable coupling agents.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazolinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibit promising anti-cancer properties. For instance, derivatives of quinazoline have been synthesized and evaluated for their activity against various cancer cell lines. In particular:

  • HDAC Inhibition : Compounds with a similar structure have shown potent inhibition of histone deacetylases (HDACs), which are vital for cancer cell proliferation and survival. A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) .

Enzyme Inhibition

The compound has potential applications as an inhibitor of specific enzymes involved in disease processes:

  • JNK Inhibition : Research on related compounds has highlighted their role as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in inflammatory responses and cancer progression . Such inhibition can lead to decreased tumor growth and improved therapeutic outcomes.

Anti-inflammatory Effects

The anti-inflammatory properties of benzamide derivatives have been extensively studied:

  • COX-II Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase II (COX-II), an enzyme associated with inflammatory processes. Some derivatives demonstrated significant anti-inflammatory activity, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .

Case Studies and Experimental Findings

StudyCompoundFindings
Quinazoline DerivativesDemonstrated HDAC inhibition with IC50 values in low micromolar range.
Benzamide DerivativesShowed moderate to high potency as RET kinase inhibitors in cancer therapy.
JNK InhibitorsIndicated potential for treatment of JNK-mediated disorders through selective inhibition.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinazolinone core.

Comparison with Similar Compounds

Similar compounds to 2,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide include other quinazolinone derivatives, such as:

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    2-Methyl-3-(4-oxo-2-methylquinazolin-3-yl)isothioureas: Studied for their anti-HIV and antibacterial activities.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Used in various chemical syntheses.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Biological Activity

2,4-Dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound is characterized by:

  • Benzamide core : A common structure in many pharmaceuticals.
  • Quinazoline moiety : Known for its diverse biological activities including anticancer properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Many benzamide derivatives act as inhibitors of various kinases involved in cancer progression. For example, some studies have shown that related compounds inhibit RET kinase activity, which is crucial in certain cancers .
  • Histone Deacetylase Inhibition : Compounds that share structural similarities with this compound have demonstrated the ability to inhibit histone deacetylases (HDACs), leading to altered gene expression and reduced tumor growth .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity against various cell lines. The following table summarizes the findings from selected studies:

Cell Line IC50 (μM) Mechanism
CCRF-CEM (T-cell leukemia)5.0Inhibition of DHFR and HDAC
MCF7 (breast cancer)8.5Induction of apoptosis
A549 (lung cancer)7.0Cell cycle arrest

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

Case Studies

  • Study on Antitumor Efficacy : A recent study investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis through mitochondrial pathways.
  • Neuroprotection Against Oxidative Stress : Another study assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results showed significant preservation of neuronal integrity and function when administered prior to exposure to neurotoxic agents.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-25-21-10-5-4-9-19(21)24(29)27(15)17-8-6-7-16(13-17)26-23(28)20-12-11-18(30-2)14-22(20)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGWJXKAPSYMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.